ビオチン-PEG8-アルコール

概要

説明

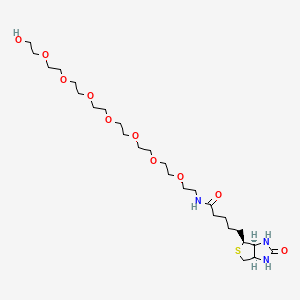

Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that is commonly used for biotinylation. The biotin group serves as an affinity label towards the proteins avidin and streptavidin. This compound is characterized by its molecular formula C26H49N3O10S and a molecular weight of 595.75 g/mol. The polyethylene glycol spacer arm increases the hydrophilicity of the molecule, making it more soluble in aqueous solutions .

科学的研究の応用

Biotin-PEG8-alcohol is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:

Chemistry: Used as a linker in the synthesis of bioconjugates and in the modification of surfaces to enhance hydrophilicity.

Biology: Employed in the labeling and detection of biomolecules, as well as in the immobilization of proteins on solid supports.

Medicine: Utilized in the development of drug delivery systems and in the creation of antibody-drug conjugates.

Industry: Applied in the production of diagnostic kits and in the purification of proteins

作用機序

Target of Action

Biotin-PEG8-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that interact with biotin, such as avidin and streptavidin . These proteins have a high affinity for biotin and are often used in research and therapeutic applications due to their binding properties .

Mode of Action

The compound works by connecting two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This allows the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

生化学分析

Biochemical Properties

Biotin-PEG8-alcohol interacts with various enzymes, proteins, and other biomolecules. As a PROTAC linker, Biotin-PEG8-alcohol contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is crucial for the function of PROTACs.

Cellular Effects

The effects of Biotin-PEG8-alcohol on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs. By selectively degrading target proteins, Biotin-PEG8-alcohol influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin-PEG8-alcohol exerts its effects at the molecular level through its role in the synthesis of PROTACs. It binds to both an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Biotin-PEG8-alcohol is involved in the metabolic pathways related to the synthesis and function of PROTACs. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Biotin-PEG8-alcohol is likely to be influenced by the proteins it is linked to in the formation of PROTACs. Its activity or function may be affected by its localization to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG8-alcohol can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol The synthesis typically starts with the activation of biotin, followed by the attachment of the polyethylene glycol chainThe reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Biotin-PEG8-alcohol involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and pharmaceutical applications.

化学反応の分析

Types of Reactions

Biotin-PEG8-alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups to create a variety of biotin-PEG derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include biotin-PEG derivatives with different functional groups, which can be tailored for specific applications in bioconjugation and drug delivery .

類似化合物との比較

Biotin-PEG8-alcohol is unique due to its specific structure and properties. Similar compounds include:

- Biotin-PEG2-alcohol

- Biotin-PEG4-alcohol

- Biotin-PEG6-alcohol

- Biotin-PEG10-alcohol

- Biotin-PEG12-alcohol

These compounds differ in the length of the polyethylene glycol spacer arm, which affects their solubility and biocompatibility. Biotin-PEG8-alcohol offers a balance between hydrophilicity and molecular size, making it suitable for a wide range of applications .

生物活性

Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that has garnered attention in scientific research due to its unique properties and applications in bioconjugation and drug delivery systems. This compound combines the benefits of biotin, a vital cofactor in cellular metabolism, with polyethylene glycol (PEG), known for enhancing solubility and biocompatibility. This article explores the biological activity of Biotin-PEG8-alcohol, detailing its mechanisms of action, biochemical properties, and applications in various research fields.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C26H49N3O10S

- Molecular Weight: 595.75 g/mol

Biotin-PEG8-alcohol features a biotin group at one end, which provides high affinity for streptavidin or avidin proteins, and an alcohol functional group at the other end, allowing for further chemical modifications. The PEG chain enhances the hydrophilicity of the molecule, improving its solubility in aqueous environments, which is crucial for biological applications .

Biotin-PEG8-alcohol primarily functions as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome. The mechanism can be summarized as follows:

- Binding: The biotin moiety binds to streptavidin or avidin.

- Recruitment: The PEG linker connects to an E3 ligase and a target protein.

- Degradation: The target protein is tagged for degradation, leading to a decrease in its cellular concentration.

This dual functionality allows researchers to selectively modulate protein levels within cells, influencing various cellular processes such as signal transduction, gene expression, and metabolic pathways .

1. Cellular Effects

Biotin-PEG8-alcohol has been shown to impact cellular functions significantly:

- Protein Degradation: By facilitating the degradation of specific proteins involved in disease pathways, it can alter disease progression in models of cancer and other conditions.

- Gene Expression Modulation: The reduction of target proteins can lead to downstream effects on gene expression profiles .

2. Research Applications

Biotin-PEG8-alcohol is widely used in:

- Bioconjugation: It enables the attachment of drugs or imaging agents to biomolecules for targeted delivery systems.

- Immunoassays: Its high affinity for avidin makes it suitable for use in various bioanalytical techniques such as ELISA and Western blotting .

Case Study 1: Targeted Drug Delivery

In a study investigating targeted drug delivery using Biotin-PEG8-alcohol conjugates, researchers demonstrated that attaching chemotherapeutic agents to this compound improved solubility and stability while enhancing cellular uptake in cancer cell lines. This resulted in increased cytotoxicity compared to non-targeted formulations.

Case Study 2: PROTAC Development

A recent study utilized Biotin-PEG8-alcohol as a linker in developing novel PROTACs targeting oncogenic proteins. The results indicated effective degradation of target proteins in vitro, leading to reduced tumor cell viability and highlighting its potential as a therapeutic agent .

Comparative Analysis of Biotin-PEG Derivatives

The following table summarizes key characteristics of Biotin-PEG8-alcohol compared to other biotinylated PEG derivatives:

| Compound | Molecular Weight | Solubility | Functional Groups | Applications |

|---|---|---|---|---|

| Biotin-PEG4-alcohol | ~500 g/mol | High | Biotin, Alcohol | Drug delivery, Bioconjugation |

| Biotin-PEG8-alcohol | 595.75 g/mol | Very High | Biotin, Alcohol | PROTACs, Immunoassays |

| Biotin-PEG12-alcohol | ~700 g/mol | Moderate | Biotin, Alcohol | Targeted therapies |

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFGWYHDBQRANJ-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。